Isoniazid, also known as isonicotinylhydrazine, is an organic compound first synthesized in 1912. [, ] Its potent activity against Mycobacterium tuberculosis was discovered in 1951, marking a turning point in tuberculosis treatment. [, ] Isoniazid belongs to a class of medications known as hydrazides and plays a crucial role in tuberculosis research due to its specific action against Mycobacterium tuberculosis. [, ]
Isoniazid was first synthesized in the 1950s and has since become a cornerstone in anti-tuberculosis therapy. It is classified under the category of antimycobacterial agents and specifically as a bactericidal drug that targets actively dividing mycobacterial cells.
The synthesis of isoniazid typically involves the reaction of 4-cyanopyridine with hydrazine hydrate in an aqueous alkaline medium. This reaction is conducted at elevated temperatures, around 100 °C, under reflux conditions for approximately seven hours, followed by crystallization in ethanol to purify the compound. The yield from this method can reach up to 62% .
Isoniazid has the molecular formula and a molecular weight of approximately 137.14 g/mol. Its structure consists of:
The melting point of isoniazid is reported to be around 171.4 °C, and it exhibits slight solubility in water (approximately 14% at 25 °C) .
Isoniazid undergoes various chemical reactions, particularly when it interacts with mycobacterial enzymes. Its primary reaction involves activation by catalase-peroxidase enzyme (KatG) found in Mycobacterium tuberculosis, leading to the formation of reactive intermediates that inhibit cell wall synthesis.
The mechanism by which isoniazid exerts its antibacterial effects involves several steps:
This inhibition leads to disrupted cell wall synthesis, ultimately resulting in bacterial cell death .
Isoniazid presents several notable physical and chemical properties:
Isoniazid's primary application lies in its use as an antituberculosis agent. It is often administered in combination with other drugs to enhance efficacy and prevent resistance development.
Isoniazid (isonicotinic acid hydrazide, INH) was first synthesized in 1912 by Hans Meyer and Josef Mally through the reaction of ethyl isonicotinate with hydrazine hydrate. However, its anti-tubercular activity remained undiscovered for nearly four decades [5] [6]. In the early 1950s, three independent research streams converged to reveal INH’s therapeutic potential:
INH’s clinical adoption transformed TB therapy by enabling shorter, more effective regimens. By 1952, it was marketed as Rimifon (Roche), replacing toxic predecessors like p-acetaminobenzaldehyde thiosemicarbazone [4] [5]. Its integration into multidrug regimens (with rifampicin, pyrazinamide, and ethambutol) in the 1980s reduced treatment duration from 18–24 months to 6 months, cementing its status as a cornerstone of TB chemotherapy [4] [6].
Table 1: Key Milestones in Isoniazid Development
Year | Event | Significance |
---|---|---|
1912 | Synthesis by Meyer and Mally | First chemical description of isonicotinic acid hydrazide |
1945 | Chorine’s nicotinamide anti-TB study | Inspired structural analog screening |
1950–52 | Anti-TB activity discovered by Fox, Domagk, and Bernstein | Rapid clinical deployment as monotherapy |
1952 | First clinical trial at Many Farms, Arizona | Demonstrated efficacy in human TB |
1980s | Incorporation into WHO-recommended DOTS regimens | Enabled 6-month combination therapy for drug-susceptible TB |
1990s | Elucidation of KatG activation and InhA inhibition mechanisms | Explained molecular basis of action and resistance |
The core synthesis of INH involves coupling isonicotinic acid (or derivatives) with hydrazine. Historical and modern routes optimize this process for yield, purity, and scalability:
Classical Hydrazinolysis Route
The original method used ethyl isonicotinate and hydrazine hydrate in ethanol under reflux, achieving ~75% yield [5] [9]:$$\ce{Ethyl\ isonicotinate + N2H4 ->[Δ][EtOH] Isoniazid + EtOH}$$Drawbacks included side reactions forming di-isonicotinoyl hydrazine and residual hydrazine impurities, requiring costly purification [9].
Acid Chloride-Mediated Pathways
To enhance efficiency, isonicotinyl chloride was reacted with hydrazine:
Catalytic Esterification Innovations
Modern patents (e.g., CN105085390A) describe acid-catalyzed esterification using alcohols (ethanol, propanol) under nitrogen, followed by hydrazine condensation:
Table 2: Comparison of Isoniazid Synthetic Methods
Method | Reagents/Conditions | Yield (%) | Purity Issues | Scalability |
---|---|---|---|---|
Hydrazinolysis of ethyl ester | EtOH, reflux, 8–12 h | 70–75 | Di-isonicotinoyl hydrazine formation | Moderate |
Thionyl chloride activation | SOCl₂, then N₂H₄, 0–5°C | 80–85 | Residual SOCl₂, HCl byproducts | Challenging |
Oxalyl chloride activation | (COCl)₂, CH₂Cl₂, then N₂H₄ | 85–90 | Low impurity profile | High |
Catalytic esterification | ROH, AlPO₄, N₂, 60°C | 92–95 | Minimal side products | Industrial-scale |
Drug repurposing leverages existing drugs for new indications, accelerating development timelines by 5–7 years compared to de novo drug discovery [7] [10]. Isoniazid’s repositioning spans two paradigms:
Direct Repurposing for Non-Tubercular Mycobacteria (NTM)
INH shows activity against M. avium, M. kansasii, and M. xenopi through conserved mycolic acid biosynthesis pathways. Though less potent than against M. tuberculosis, it potentiates rifampicin’s efficacy in NTM pulmonary disease [5]:
Structural Repurposing via Metal Complexation
Coordination chemistry expands INH’s bioactivity beyond its native form:
Combination Repurposing with Anti-Malarials
Despite limited standalone activity, artemisinins and quinolines show modest synergy with INH:
Table 3: Isoniazid Repurposing Strategies and Outcomes
Approach | Formulation/Combination | Mechanistic Rationale | Experimental Outcome |
---|---|---|---|
NTM infections | INH + rifampicin | Inhibition of conserved InhA targets | Clinical improvement in MAC-pulmonary disease |
Metal complexes | Ag(I)-INH complex | Ag⁺ disrupts metabolism; INH inhibits cell wall | MIC₉₀ = 0.78 µg/mL vs. M. tuberculosis |
Anti-malarial synergy | Chloroquine + INH | Phagolysosomal acidification enhances INH uptake | 1.5–2.0 log CFU reduction in lungs (mice) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7